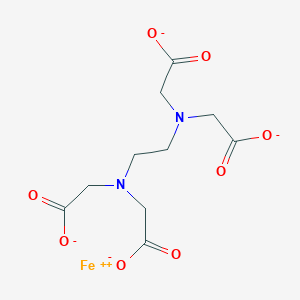
Iron(II)-edta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediaminetetraacetatoferrate(2-) is an iron coordination entity.
Wissenschaftliche Forschungsanwendungen
Environmental Applications
1.1 Nitric Oxide Absorption and Reduction
Fe(II)-EDTA has been extensively studied for its role in the absorption and biological reduction of nitric oxide (NO). It serves as an effective absorbent due to its ability to form stable complexes with NO, leading to the formation of Fe(II)-EDTA-NO. This process can be integrated into chemical absorption-biological reduction (CABR) systems, which are promising alternatives to conventional methods for NO removal from industrial emissions.
- Case Study: A study demonstrated that the regeneration of Fe(II)-EDTA solutions can be achieved using nanoscale zero-valent iron (NZVI) under varying pH conditions. The regeneration process enhances the NO absorption capacity, making Fe(II)-EDTA a viable option for continuous treatment systems .
| pH Condition | NO Removal Efficiency (%) | Regeneration Times |
|---|---|---|
| 5.0 | 53 | 2 |
| 6.8 | 66 | 3 |
| 7.0 | 74 | 4 |
1.2 Wastewater Treatment
Fe(II)-EDTA is also utilized in wastewater treatment processes, particularly for the removal of heavy metals and organic pollutants. Its chelating properties allow it to bind with various contaminants, facilitating their removal through precipitation or adsorption.
Agricultural Applications
2.1 Fertilizer Component
In agriculture, Fe(II)-EDTA is used as a micronutrient fertilizer to correct iron deficiencies in crops. Its high solubility and stability make it an effective source of iron for plants, promoting healthy growth and development.
- Case Study: Research on buckwheat sprouts showed that the application of Fe(II)-EDTA resulted in a five-fold increase in iron content compared to untreated controls. This highlights its effectiveness in enhancing nutrient uptake in plants .
| Treatment | Iron Content (mg/kg) |
|---|---|
| Control | 1.9 |
| Fe(II)-EDTA | 9.5 |
Biochemical Applications
3.1 Hydroxyl Radical Generation
Fe(II)-EDTA is employed in Fenton chemistry for generating hydroxyl radicals (⋅OH), which are essential in various biochemical reactions, including DNA damage studies and organic compound degradation.
Eigenschaften
CAS-Nummer |
15651-72-6 |
|---|---|
Molekularformel |
C10H12FeN2O8-2 |
Molekulargewicht |
344.06 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+) |
InChI |
InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4 |
InChI-Schlüssel |
JVXHQHGWBAHSSF-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Isomerische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Key on ui other cas no. |
56174-59-5 |
Verwandte CAS-Nummern |
14729-89-6 (di-hydrochloride salt) 21393-59-9 (dihydrogen) 56174-59-5 (di-ammonium) |
Synonyme |
EDTA Fe(II) Fe(II)-EDTA Fe(II)-EDTA, diammonium salt Fe(II)-EDTA, dihydrogen Fe(II)-EDTA, dipotassium salt Fe(II)-EDTA, disodium salt Fe(II)-EDTA, sodium-hydrogen salt iron(II)-EDTA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















